2,6-Dichloro-4-{4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine
Overview
Description
2,6-Dichloro-4-{4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine is a complex organic compound that features a pyridine ring substituted with dichloro and trifluoromethyl groups, as well as a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-{4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylphenylamine. This intermediate is then reacted with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a cyclized product. Chlorination and subsequent decarboxylation yield the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-{4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions with unsaturated carbonyl compounds.
Condensation Reactions: The compound can undergo condensation reactions, particularly with aldehydes and ketones, to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Vilsmeier-Haack Reagent: Used for formylation reactions.
Ethyl Acetoacetate: Used in cyclization reactions to form pyrazole derivatives.
Sodium Nitrite and Hydrochloric Acid: Used in diazotization reactions.
Major Products Formed
Major products formed from these reactions include various heterocyclic compounds, such as pyrazoles and pyridines, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2,6-Dichloro-4-{4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of potential drug candidates, particularly those targeting inflammation and bacterial infections.
Agrochemicals: The compound is a key intermediate in the synthesis of insecticides like fipronil, which is used for pest control.
Material Science: It is used in the development of new materials with unique electronic properties due to its fluorine content.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-{4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine involves its interaction with specific molecular targets. For instance, in its role as an insecticide intermediate, it targets the gamma-aminobutyric acid (GABA) receptor in insects, leading to neurotoxicity and eventual death of the pest . The presence of electronegative fluorine atoms enhances its binding affinity and potency .
Comparison with Similar Compounds
Similar Compounds
Fipronil: A well-known insecticide that shares a similar structure and mechanism of action.
Ethiprole: Another insecticide with a similar chemical framework but different substituents.
Celecoxib: A pharmaceutical compound with anti-inflammatory properties, also containing a trifluoromethyl group.
Uniqueness
2,6-Dichloro-4-{4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine is unique due to its combination of dichloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate for synthesizing a wide range of bioactive compounds .
Properties
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2S/c16-12-5-9(6-13(17)22-12)14-21-11(7-23-14)8-1-3-10(4-2-8)15(18,19)20/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCMTAUONGQTFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=NC(=C3)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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